molecular formula C7H5ClF3NO B15280296 6-Amino-2-chloro-3-(trifluoromethyl)phenol

6-Amino-2-chloro-3-(trifluoromethyl)phenol

Cat. No.: B15280296
M. Wt: 211.57 g/mol
InChI Key: JBOXCEVMBNBXQP-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-3-(trifluoromethyl)phenol is a chemical compound that features a phenol group substituted with amino, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-3-(trifluoromethyl)phenol followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The chloro and trifluoromethyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

6-Amino-2-chloro-3-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Amino-2-chloro-3-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)phenol
  • 2-Chloro-3-(trifluoromethyl)phenol
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

6-Amino-2-chloro-3-(trifluoromethyl)phenol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenol ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

6-amino-2-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2,13H,12H2

InChI Key

JBOXCEVMBNBXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)O)N

Origin of Product

United States

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